Molecular Weight and Formula Differentiation: Target Compound vs. Direct Ether 3-Isomer (CAS 2201827-90-7)
The target compound (C₈H₁₀N₂O₂S, MW 198.24) differs from its closest positional isomer, 3-(1,3-thiazol-2-yloxy)pyrrolidin-2-one (CAS 2201827-90-7, C₇H₈N₂O₂S, MW 184.22), by one methylene (-CH₂-) unit inserted between the pyrrolidinone C5 and the ether oxygen . This structural difference increases molecular weight by 14 Da (7.6% increase) and introduces an additional rotatable bond, altering both the spatial orientation of the thiazole ring and the compound's lipophilicity profile [1]. In drug discovery programs, a 14 Da mass shift and added conformational自由度 can significantly affect target binding kinetics, metabolic stability, and LogP-dependent properties such as membrane permeability and plasma protein binding [1].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C₈H₁₀N₂O₂S; MW 198.24 g/mol; 3 rotatable bonds; SMILES: O=C1CCC(COc2nccs2)N1 |
| Comparator Or Baseline | 3-(1,3-Thiazol-2-yloxy)pyrrolidin-2-one (CAS 2201827-90-7): C₇H₈N₂O₂S; MW 184.22 g/mol; 2 rotatable bonds; SMILES: O=C1NCC(OC2=NC=CS2)C1 |
| Quantified Difference | ΔMW = +14 g/mol (+7.6%); ΔRotatable bonds = +1; ΔFormula = +CH₂ |
| Conditions | Structural comparison based on CAS-registered molecular formulas and SMILES notations from authoritative chemical databases (ChemSrc) |
Why This Matters
For procurement decisions in lead optimization programs, this 14 Da mass difference and altered conformational landscape means the target compound occupies different property space than its 3-isomer analog, requiring distinct evaluation in PK/PD and toxicity profiling workflows.
- [1] Lipinski CA et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev 46, 3–26 (2001). DOI: 10.1016/S0169-409X(00)00129-0. View Source
